2-Methyl-4-dodecylbenzyltrimethylammonium chloride
Description
Properties
CAS No. |
1187753-48-5 |
|---|---|
Molecular Formula |
C23H42ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
(4-dodecyl-2-methylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23(21(2)19-22)20-24(3,4)5;/h17-19H,6-16,20H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CBZFWTHJISVKQG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride typically involves the alkylation of 2-methyl-4-dodecylbenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Substitution Reactions
The trimethylammonium group participates in nucleophilic substitution under specific conditions. In industrial synthesis, this moiety forms during quaternization of 2-methyl-4-dodecylbenzylamine with methyl chloride or trimethylamine. Example:
Reaction Pathway :
Key parameters:
-
Temperature: 60–80°C
-
Solvent: Ethanol/water mixture
-
Yield: >85%
Oxidation and Reduction Pathways
The compound reacts with oxidizing and reducing agents:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂ | 25°C, pH 7–9 | Dodecylbenzyl ketone derivatives |
| Reduction | NaBH₄ | 0–5°C, THF solvent | Benzyl alcohol analogs |
The dodecyl chain remains inert under mild conditions but undergoes cleavage with strong oxidizers (e.g., KMnO₄) .
Degradation in Environmental Systems
Studies demonstrate its breakdown in sediment-water systems :
| Matrix | Half-Life (Days) | Primary Degradation Pathway |
|---|---|---|
| Surface water | 10–14 | Microbial oxidation |
| Sediment | 28–35 | Adsorption and abiotic hydrolysis |
Key findings:
-
Non-extractable residue (NER) formation accounts for 45–60% of initial mass in sediment .
-
Degradation products include 4-methylbenzyl alcohol and dodecanoic acid .
Reaction with Sulfur-Containing Reagents
Sodium hydrosulfite (Na₂S₂O₄) induces structural modifications:
Example Reaction :
Phase-Transfer Catalytic Activity
As a cationic surfactant, it facilitates reactions in biphasic systems:
-
Example : Knoevenagel condensation in water/organic solvent mixtures.
-
Efficiency: >90% yield enhancement compared to non-catalytic conditions.
Stability Under Extreme Conditions
| Parameter | Effect |
|---|---|
| pH < 2 | Rapid hydrolysis of ammonium group |
| pH > 12 | Minimal decomposition (<5% over 24h) |
| UV exposure | Photolytic cleavage of benzyl group |
This compound’s reactivity is governed by its amphiphilic structure, enabling applications in catalysis, antimicrobial formulations, and industrial processes. Environmental degradation data highlight its persistence in sediment, necessitating controlled disposal practices .
Scientific Research Applications
2-Methyl-4-dodecylbenzyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The compound is compared below with two structurally related QACs: benzyltrimethylammonium chloride () and dodecyltrimethylammonium chloride (CAS 112-00-5; ).
| Property | 2-Methyl-4-dodecylbenzyltrimethylammonium chloride | Benzyltrimethylammonium chloride | Dodecyltrimethylammonium chloride |
|---|---|---|---|
| Molecular Formula | C₂₃H₄₂ClN | C₁₀H₁₆ClN | C₁₅H₃₄ClN |
| Molecular Weight (g/mol) | 368.04 | 185.69 | 263.89 |
| Key Structural Features | Benzyl ring with methyl (C₁) and dodecyl (C₁₂) substituents | Benzyl ring with no alkyl chains | Straight dodecyl (C₁₂) chain |
| Hydrophobic Tail | Branched (aromatic + aliphatic) | Aromatic (benzyl) | Aliphatic (linear C₁₂) |
The presence of both aromatic and long aliphatic chains in this compound enhances its hydrophobicity compared to simpler QACs. This structural complexity likely reduces water solubility and increases micellar stability relative to benzyltrimethylammonium chloride .
Physicochemical and Functional Properties
Critical Micelle Concentration (CMC) and Solubility
While direct CMC data for this compound is unavailable in the provided evidence, inferences can be drawn:
- Dodecyltrimethylammonium chloride (C₁₅H₃₄ClN) exhibits lower CMC (~1–5 mM) typical of linear alkyl QACs, enabling strong micelle formation .
- The hybrid structure of this compound likely results in lower CMC than benzyltrimethylammonium chloride but higher than linear C₁₂ analogs due to steric hindrance from the branched hydrophobic domain.
Thermal Stability
Aromatic QACs like benzyltrimethylammonium chloride are generally less thermally stable than aliphatic analogs. The addition of a dodecyl chain may improve stability, but the methyl substituent could introduce steric effects that offset this benefit.
Toxicity and Environmental Impact
Acute Toxicity
- Benzyltrimethylammonium chloride : EPA reports indicate moderate acute toxicity (e.g., oral LD₅₀ in rats: 200–500 mg/kg), with irritation to skin and eyes .
- Dodecyltrimethylammonium chloride : Higher toxicity (oral LD₅₀ in rats: ~50–100 mg/kg) due to enhanced membrane disruption from the linear alkyl chain .
- This compound : Expected to exhibit toxicity intermediate between the two, but the aromatic group may reduce bioavailability compared to purely aliphatic QACs.
Environmental Persistence
Aliphatic QACs like dodecyltrimethylammonium chloride are more readily biodegradable than aromatic variants. The benzyl group in this compound may prolong environmental persistence, raising concerns about bioaccumulation .
Biological Activity
2-Methyl-4-dodecylbenzyltrimethylammonium chloride (also known as DA+) is a quaternary ammonium compound (QAC) with significant biological activity. This article explores its biological effects, mechanisms of action, and environmental interactions based on diverse research findings.
- Chemical Formula : C23H42ClN
- Molecular Weight : 368.039 g/mol
- Structure : The compound features a long hydrophobic dodecyl chain attached to a positively charged quaternary ammonium group, which contributes to its surfactant properties and biological activity .
Quaternary ammonium compounds like DA+ act primarily through the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism is attributed to the following:
- Cationic Nature : The positive charge facilitates interaction with negatively charged microbial membranes, enhancing penetration and disruption .
- Surfactant Properties : DA+ exhibits surfactant characteristics, reducing surface tension and promoting emulsification, which can enhance the bioavailability of co-administered drugs in transdermal applications .
Antimicrobial Activity
Research indicates that DA+ possesses notable antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that DA+ effectively inhibits various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy is influenced by concentration and exposure time.
- Minimum Inhibitory Concentration (MIC) : The MIC values vary among different bacterial species, indicating its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity
While DA+ shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been assessed:
- Cell Viability Assays : Studies report varying degrees of cytotoxicity depending on concentration. At lower concentrations, it may enhance cell viability in certain contexts, while higher concentrations lead to significant cell death .
Persistence and Degradation
The environmental behavior of DA+ has been studied extensively due to its widespread use in various applications:
- Biodegradation Studies : Research indicates that DA+ undergoes degradation in aquatic environments, but the rate varies significantly based on environmental conditions. For instance, half-lives for degradation in sediment systems can exceed 160 days under specific conditions .
| Compound | Half-life (Days) | Mineralization (% AR) |
|---|---|---|
| 14C-DA+ | 162 | 7 |
| 14C-DS- | 22 | 51 |
| 14C-DP | 14 | 56 |
Non-extractable Residues (NER)
The formation of non-extractable residues is a critical factor in assessing the long-term environmental impact of DA+. These residues can persist in sediments and affect the bioavailability of the compound over time. Studies show that NER formation is significant for DA+, with implications for ecological risk assessments .
Case Studies
- Transdermal Drug Delivery Systems : DA+ has been incorporated into transdermal delivery systems as a penetration enhancer. Its ability to disrupt skin barrier properties allows for improved drug absorption, demonstrating its utility in pharmaceutical formulations .
- Aquatic Toxicity Assessments : In studies evaluating the toxicity of QACs on aquatic organisms, DA+ was found to have varying effects based on concentration and exposure duration, highlighting the need for careful environmental monitoring when using this compound in consumer products .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-Methyl-4-dodecylbenzyltrimethylammonium chloride, and how is reaction completion validated?
- Methodological Answer : The synthesis typically involves quaternization of the tertiary amine precursor with methyl chloride or a methyl halide. Key steps include:
- Reaction Setup : Conducting the reaction under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile) at controlled temperatures (60–80°C) to avoid side reactions.
- Purification : Post-reaction, the mixture is washed repeatedly with water to remove by-products like unreacted amines or salts (e.g., diethylammonium chloride) .
- Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress. Spots corresponding to the product and reactants are compared under UV light, with retardation factor (Rf) values confirming product formation .
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify functional groups and confirm substitution patterns (e.g., methyl, benzyl, and dodecyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting impurities at trace levels.
- Elemental Analysis : Confirms empirical formula consistency .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of aerosols.
- Emergency Measures : Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and X-ray crystallography) to resolve ambiguities. For example, overlapping peaks in ¹H NMR may require 2D NMR (e.g., COSY, HSQC) for clarity.
- Impurity Analysis : Use preparative HPLC to isolate impurities and characterize them separately.
- Degradation Studies : Assess stability under varying pH/temperature to identify degradation products that may skew data .
Q. What strategies optimize reaction yield while minimizing by-product formation?
- Methodological Answer :
- Solvent Selection : Switch to dimethylformamide (DMF) or ionic liquids to enhance solubility and reaction efficiency.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization.
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, stoichiometry, and reaction time .
Q. How can the environmental persistence and ecotoxicological effects of this compound be evaluated?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation in aqueous systems.
- Aquatic Toxicity Testing : Conduct Daphnia magna or algae growth inhibition tests to determine EC₅₀ values.
- Adsorption Studies : Evaluate soil sorption coefficients (Kd) to predict environmental mobility. Reference data from structurally similar quaternary ammonium compounds (e.g., didecyldimethylammonium chloride) can guide risk assessment .
Q. What methodologies resolve discrepancies in quantifying trace impurities during quality control?
- Methodological Answer :
- Standard Addition : Spike samples with known impurity standards to calibrate detection limits in HPLC or GC-MS.
- Ion Chromatography : Detect ionic by-products (e.g., chloride counterions) at sub-ppm levels.
- Collaborative Studies : Cross-validate results with independent labs using harmonized protocols .
Notes on Data Contradiction and Advanced Analysis
- Case Example : If TLC analysis reveals unexpected spots, revisit reaction conditions (e.g., moisture exposure causing hydrolysis) or column chromatography parameters (e.g., silica activity) to isolate pure fractions .
- Interdisciplinary Considerations : While structural analogs (e.g., benzyltrimethylammonium chloride) provide baseline data, substituent effects (e.g., dodecyl chain length) require tailored computational modeling (e.g., DFT calculations) to predict physicochemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
